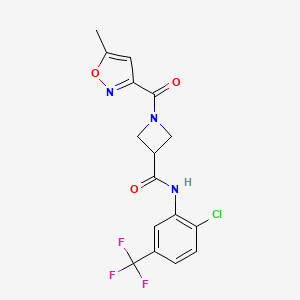

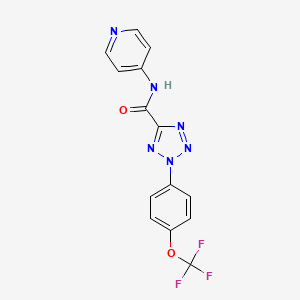

![molecular formula C10H7FN2O4 B2743392 1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione CAS No. 339103-85-4](/img/structure/B2743392.png)

1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

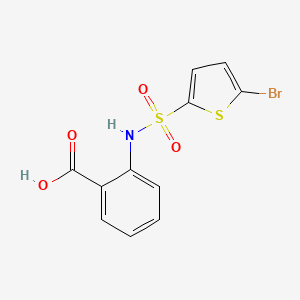

“1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C10H7FN2O4. It is a derivative of imidazolidine-2,4,5-trione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)5-16-9-8(14)12-10(15)13-9/h1-4H,5H2,(H,12,14,15) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Electron Delocalization and Stability

Research has highlighted the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors, including those with imidazolidine-4,5-dione skeletons. These compounds demonstrate reactivity akin to that of alkyl halides, with various reactions leading to the formation of stabilized and decomposed products. Computational analyses have pointed to the instability of these compounds due to a π-framework extending over carbonyl moieties, making them highly electrophilic (Hobbs et al., 2010).

Antimicrobial and Antifungal Activities

A series of imidazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies revealed significant activities against various microbial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2016).

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies provide insights into the mechanisms of corrosion inhibition, highlighting the potential application of these compounds in protecting industrial materials (Prashanth et al., 2021).

Stereoselectivity in Drug Modification

The stereoselective formation of imidazolidin-4-ones from alpha-aminoamide derivatives, including the modification of drugs like primaquine, has been explored. These findings contribute to the understanding of chemical reactions that can influence drug efficacy and stability (Ferraz et al., 2007).

Mechanism of Action

Target of Action

Imidazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of targets, including enzymes like soluble epoxide hydrolase (seh) .

Mode of Action

It’s known that imidazoles can interact with their targets through various mechanisms, such as inhibiting enzyme activity .

Biochemical Pathways

Imidazoles are known to play a role in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s worth noting that modifications of the urea group in similar compounds have been reported to yield compounds with higher water solubility, thus potentially improving bioavailability .

Result of Action

Imidazoles and related compounds have been reported to exhibit cytotoxic activity in certain contexts .

properties

IUPAC Name |

1-[(4-fluorophenyl)methoxy]imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVOKMDXSHIWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON2C(=O)C(=O)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

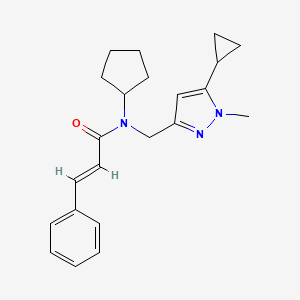

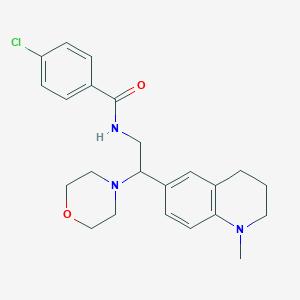

![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)

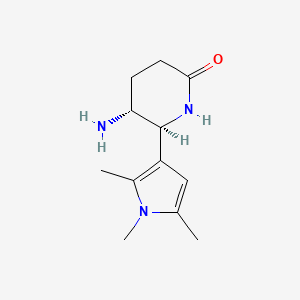

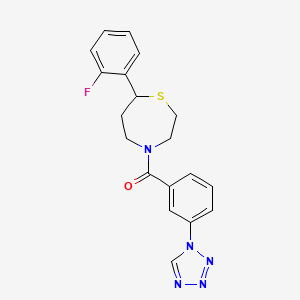

![5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2743325.png)

![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

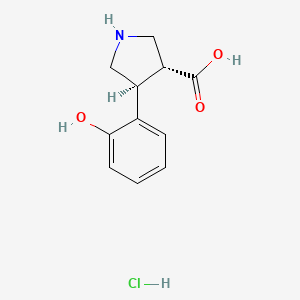

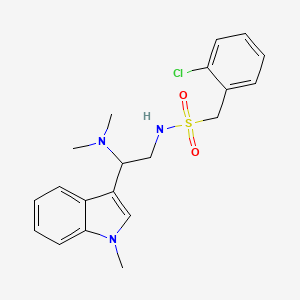

![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2743329.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2743332.png)